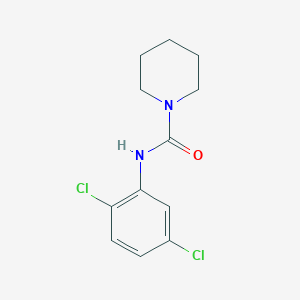
1-(N-(2,5-Dichlorophenyl)carbamoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-(2,5-Dichlorophenyl)carbamoyl)piperidine is a chemical compound with the molecular formula C12H14Cl2N2O and a molecular weight of 273.164 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Análisis De Reacciones Químicas
1-(N-(2,5-Dichlorophenyl)carbamoyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines.
Aplicaciones Científicas De Investigación
1-(N-(2,5-Dichlorophenyl)carbamoyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(N-(2,5-Dichlorophenyl)carbamoyl)piperidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes by modulating enzyme activity .
Comparación Con Compuestos Similares
1-(N-(2,5-Dichlorophenyl)carbamoyl)piperidine can be compared with other similar compounds such as:
- 1-(N-(2,6-Dichlorophenyl)carbamoyl)piperidine
- 1-(N-(2,3-Dichlorophenyl)carbamoyl)piperidine
- 1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine
- 1-(N-(3,4-Dichlorophenyl)carbamoyl)piperidine
These compounds share a similar core structure but differ in the position of the chlorine atoms on the phenyl ring. This variation can lead to differences in their chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a range of reactions, making it a valuable intermediate in organic synthesis
Propiedades
Número CAS |
60465-39-6 |
|---|---|
Fórmula molecular |
C12H14Cl2N2O |
Peso molecular |
273.15 g/mol |
Nombre IUPAC |
N-(2,5-dichlorophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-4-5-10(14)11(8-9)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17) |
Clave InChI |
MPWJAZRKMASWSH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Cyclohexylcarbamoyl)amino]benzoic acid](/img/structure/B15076304.png)
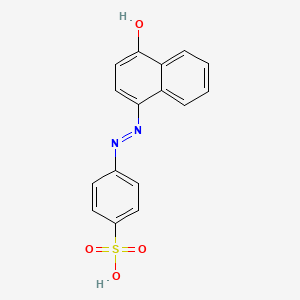
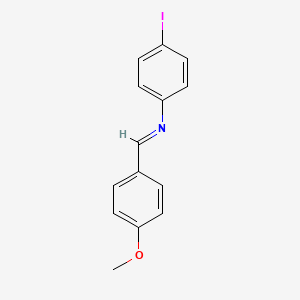

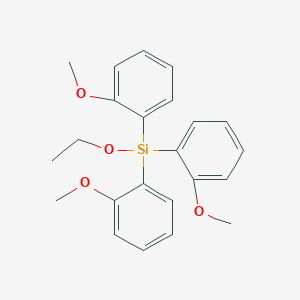
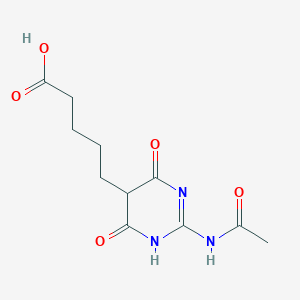
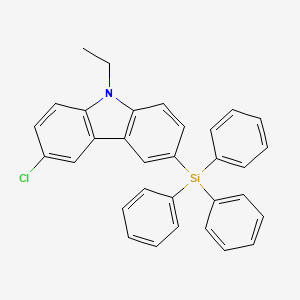
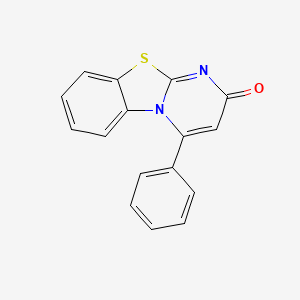
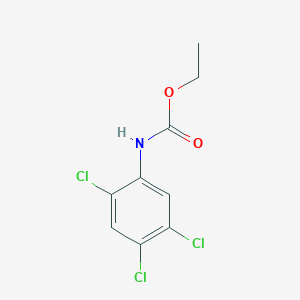
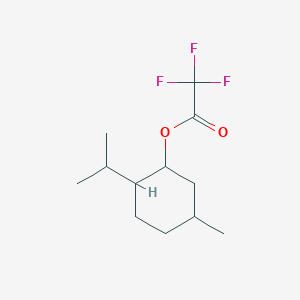
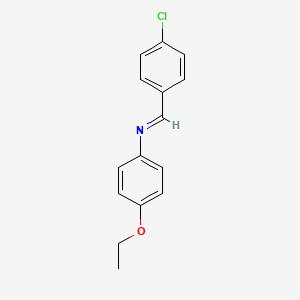
![2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid](/img/structure/B15076376.png)

